Benz[g]isoquinoline-5,10-dione
Description
Benz[g]isoquinoline-5,10-dione (CAS: 46492-08-4; molecular formula: C₁₃H₇NO₂) is a tetracyclic aromatic compound first isolated from the ethanol extract of Spermacoce exilis . Its structure comprises a fused naphthoquinone and isoquinoline system, confirmed via extensive NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) . The compound exhibits a melting point of 178–180°C and is soluble in organic solvents like chloroform and DCM but insoluble in water .
This compound demonstrates diverse bioactivities, including antimicrobial, antimycobacterial, and insect teratogenic effects . Notably, it induces morphological abnormalities in insect embryos (e.g., duplicated legs in crickets) at low doses, though slight structural modifications abolish teratogenicity while retaining embryotoxicity .
Properties
IUPAC Name |
benzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVUAAESHIVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196854 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46492-08-4 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46492-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Heck Coupling for Intermediate Synthesis
A naphthoquinone derivative (e.g., 1,4-dimethoxynaphthalene-2-carbaldehyde) is coupled with a vinyl amine using palladium(II) acetate as a catalyst. Key conditions include:
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Triphenylphosphine (10 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100°C, 12 hours |
| Yield | 65–72% |
This step forms a styryl intermediate critical for subsequent cyclization.
Pomeranz-Fritsch Cyclization
The styryl intermediate undergoes acid-promoted cyclization to construct the isoquinoline core:
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Reagents : Concentrated H₂SO₄ or polyphosphoric acid.
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Conditions : 60–80°C for 4–6 hours.
This method’s versatility allows substitution pattern modifications, enabling the synthesis of analogs like 2-azacleistopholine.
Oxidative Demethylation of Methoxy Precursors
This compound is accessible via oxidative demethylation of 1,4-dimethoxy-substituted precursors (e.g., 1,4-dimethoxybenzo[g]isoquinoline). Silver(II) oxide (AgO) in nitric acid (HNO₃) is the standard oxidant:
Procedure :
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Dissolve the methoxy precursor (1 equiv) in 70% HNO₃.
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Add AgO (2.5 equiv) gradually at 0°C.
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Stir at room temperature for 24 hours.
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Quench with ice water and extract with ethyl acetate.
This method is efficient but requires careful handling of strong acids and oxidants.
Pictet-Spengler Reaction for Tetrahydro Derivatives
A novel route to 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones involves a Pictet-Spengler reaction followed by oxidation:
Imine Formation and Cyclization
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Substrate : 2-(1,4-Dimethoxynaphth-2-yl)ethylamine.
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Reagents : Acyl chloride (e.g., trichloroacetyl chloride), AlCl₃.
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Conditions : Dichloromethane, 0°C to room temperature, 8 hours.
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Intermediate : 1-Trichloroacetyl-1,2,3,4-tetrahydro derivative.
Oxidation to Quinone
This method introduces substituents at the 1-position, expanding the compound’s derivatization potential.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Natural Isolation | Access to enantiopure product | Low yield, non-scalable | ≤0.2% |
| Heck/Pomeranz-Fritsch | Modular, enables analog synthesis | Multi-step, palladium cost | 58–72% |
| Oxidative Demethylation | High efficiency, simple setup | Harsh conditions, overoxidation risks | 70–85% |
| Pictet-Spengler | Introduces diverse substituents | Requires protective groups | 50–60% |
Chemical Reactions Analysis
Types of Reactions: Benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Silver(II) oxide in nitric acid is commonly used for oxidation reactions.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Reactions involving nucleophilic substitution can be carried out using appropriate nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Benz[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benz[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain pathogens by interfering with their metabolic processes . The compound’s quinone structure allows it to participate in redox reactions, which can disrupt cellular functions in pathogens .
Comparison with Similar Compounds
Benzo[j]phenanthridine-7,12-diones
Derived from Benz[g]isoquinoline-5,10-dione via palladium-catalyzed cyclization, these tetracyclic compounds exhibit enhanced antimicrobial activity against Mycobacterium tuberculosis (Mtb). For example, 3-methylbenzo[j]phenanthridine-7,12-dione (5e) inhibits Mtb growth (MIC: 0.5 µg/mL) with low cytotoxicity (IC₅₀ > 50 µM in C3A hepatocytes) .
Mechanistic Insight : The planar tetracyclic framework enhances DNA intercalation, improving Mtb inhibition .
Benzo[g]quinoxaline-5,10-diones
These derivatives replace the isoquinoline nitrogen with a pyrazine ring. Thirteen pyridine-substituted analogs show moderate antimycobacterial activity (MIC: 2–8 µg/mL) but higher cytotoxicity (IC₅₀: 10–25 µM) compared to this compound .
| Compound | Bioactivity (Mtb) | Cytotoxicity (IC₅₀) | Solubility |
|---|---|---|---|
| Benzo[g]quinoxaline-5,10-dione | MIC: 4 µg/mL | 15 µM | Poor in aqueous media |
| This compound | Moderate | High | Organic solvents |
Structural Impact: The quinoxaline moiety reduces selectivity, likely due to increased electrophilicity .
Fluorinated Derivatives
6,9-Difluoro-Benz[g]isoquinoline-5,10-dione (CAS: 144511-13-7) exhibits a higher melting point (285–291°C) and improved solubility in DMF. While its antimycobacterial activity remains understudied, fluorination typically enhances metabolic stability and membrane permeability .
| Property | This compound | 6,9-Difluoro Derivative |
|---|---|---|
| Melting Point | 178–180°C | 285–291°C |
| Aqueous Solubility | Insoluble | Slightly soluble in DMF |
| Synthetic Yield | 26–65% (multiple routes) | 35–65% via Cu catalysis |
4-Methylbenzo[g]quinoline-5,10-dione
This analog (CAS: 96889-94-0) replaces the isoquinoline nitrogen with a quinoline system and adds a methyl group. Its bioactivity profile is unreported, but molecular weight (223.23 g/mol) and lipophilicity suggest enhanced pharmacokinetics .
Biological Activity
Benz[g]isoquinoline-5,10-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, cytotoxic, and potential therapeutic effects based on various studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of isoquinoline derivatives characterized by a bicyclic structure. Its molecular formula is with a molecular weight of approximately 328.41 g/mol. The compound features a unique combination of substituents that enhance its biological activity compared to other isoquinoline derivatives .
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it has significant antibacterial and antifungal properties:
- In vitro Studies : In an agar well-diffusion assay, this compound demonstrated superior activity against both bacterial and fungal strains, outperforming several standard antibiotics including amphotericin B .
- Minimum Inhibitory Concentrations (MICs) : The compound's MIC values indicate strong efficacy, particularly against pathogenic fungi and bacteria .
| Compound | Activity Type | Observed Efficacy |
|---|---|---|
| This compound | Antibacterial | High |
| This compound | Antifungal | Comparable to amphotericin B |
2. Cytotoxic Effects
Research indicates that this compound has significant cytotoxic effects on various cancer cell lines:
- Cancer Cell Lines : A study reported that derivatives of this compound exhibited cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells suggests potential as an antitumor agent.
3. Anti-Tubercular Activity
Recent investigations have highlighted the anti-tubercular properties of this compound:
- In vitro Evaluation : A small library of synthesized derivatives was tested for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis .
- Research Findings : Compounds derived from this compound displayed both extra- and intracellular antimycobacterial activity.
Case Studies
Several case studies have been conducted to assess the biological activities of this compound:
- Antimicrobial Study : In a controlled laboratory setting, researchers tested the compound's efficacy against various strains of bacteria and fungi. The results indicated that it inhibited growth effectively at low concentrations.
- Cytotoxicity Assessment : A series of experiments were performed using human cancer cell lines to evaluate the cytotoxic effects of this compound. The findings confirmed its potential as a lead compound for cancer treatment.
- Anti-TB Drug Screening : Utilizing a cascade of assays for anti-TB drug screening, this compound was identified as a candidate for further development due to its promising in vitro activity against tuberculosis.
Q & A
Q. What are the common synthetic routes for Benz[g]isoquinoline-5,10-dione, and what are their respective yields?
this compound can be synthesized via five primary methods:
- Friedel-Crafts acylation : Reacting benzene with 3,4-pyridinedicarboxylic anhydride, followed by ring-closing with oleum (26% yield) .
- Diels-Alder reaction : Between 1,3-cyclohexadiene and isoquinoline-5,8-dione, followed by Ag₂O oxidation (30% yield) .
- Phthalide annulation : Using 3-bromopyridine and cyanophthalide anion (65% theoretical yield, but reproducibility issues reduce it to 35%) .
- Metallation : Reaction of 3-lithiopyridine with dimethyl phthalate (25% yield) .
- Pomeranz-Fritsch reaction : Six-step synthesis from 1,4-dimethoxy-2-naphthaldehyde (28% yield) .
| Method | Key Reagents/Steps | Yield | Reproducibility Challenges |
|---|---|---|---|
| Friedel-Crafts acylation | Oleum ring-closing | 26% | Low efficiency |
| Diels-Alder | Ag₂O oxidation | 30% | Moderate |
| Phthalide annulation | Cyanophthalide anion | 35-65% | Poor reproducibility |
Q. How is the antimicrobial activity of this compound typically evaluated in vitro?
The agar diffusion method is standard for assessing antimicrobial and antifungal activity. For example, it demonstrated significant inhibition against Trypanosoma cruzi (Chagas disease pathogen) and HIV-associated pathogens like Cryptococcus neoformans. Zones of inhibition are measured post-incubation, with activity correlated to concentration gradients .
Advanced Research Questions
Q. What strategies can address low solubility of this compound derivatives in biological assays?
Introducing amidinium moieties enhances solubility in polar solvents (e.g., DMSO, water) while retaining bioactivity. For instance, N2-arylbenzo[g]isoquinolin-5,10-dione-3-iminium bromides showed improved solubility and nanomolar antitubercular activity (MIC = 0.59 µM) . Methodological steps include:
- Reacting anilines with 2-(bromomethyl)-3-(cyanomethyl)-1,4-dimethoxynaphthalene.
- Purification via flash chromatography and recrystallization.
Q. How does substituent placement (1- vs. 3-position) affect antitubercular activity?
Functionalization via N-oxidation and chlorination (using m-CPBA and POCl₃) yields 1- and 3-chloro derivatives (23a, 23b). The 3-substituted derivatives exhibit superior activity due to enhanced interaction with mycobacterial targets. For example, 3-chloro derivatives showed 99.7% purity and higher inhibition against Mycobacterium tuberculosis H37Ra compared to 1-substituted analogs .
Q. What spectroscopic techniques are effective for characterizing novel derivatives?
- ESI-TOF MS : Determines molecular formulas (e.g., m/z 240.066 [M+H]+ for 4-methoxybenzo[g]isoquinoline-5,10-dione) .
- NMR (¹H, ¹³C, HMBC) : Identifies aromatic systems and substituents (e.g., δH 8.29 and δC 181.9 correlations confirm quinone moieties) .
- HPLC : Validates purity (>98% for 3-substituted derivatives) .
Q. How can conflicting data on synthetic reproducibility be resolved?
Reproducibility issues (e.g., phthalide annulation yielding 35% vs. 65% in literature) require:
Q. What mechanisms underlie the antitumor activity of derivatives like Pixantrone?
Pixantrone (6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione) selectively inhibits topoisomerase II , causing DNA damage. It shows IC₅₀ values <3 nM in Wilms tumor models and targets intracellular Mycobacterium tuberculosis via oxidative stress pathways .
Q. How does this compound contribute to insect teratogenicity?
The compound disrupts insect development by intercalating into DNA, as shown in studies with commercial acridine. Bioassays using Drosophila melanogaster confirmed teratogenic effects, though environmental impact requires further validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
